N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide, also known as NAMPT inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide). NAD+ is an essential coenzyme that is involved in numerous cellular processes, including energy metabolism, DNA repair, and gene expression.
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor works by inhibiting this compound, an enzyme that plays a critical role in the biosynthesis of NAD+. NAD+ is essential for numerous cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting this compound, this compound inhibitor depletes NAD+ levels, which leads to the inhibition of various cellular processes that rely on NAD+.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and improvement of glucose homeostasis and insulin sensitivity. This compound inhibitor has also been shown to induce apoptosis in cancer cells and reduce the expression of inflammatory cytokines in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor is its specificity for this compound, which makes it a useful tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its usefulness in certain experiments. Additionally, this compound inhibitor may not be effective in all types of cancer, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other drugs. Additionally, the role of NAD+ in various diseases, including cancer, inflammation, and metabolic disorders, needs to be further elucidated to fully understand the therapeutic potential of this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells by depleting NAD+ levels. Inflammation is also closely associated with NAD+ metabolism, and this compound inhibitor has been shown to reduce inflammation in various animal models of inflammatory diseases. In metabolic disorders, this compound inhibitor has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c18-15(22)12-6-1-2-8-14(12)20-17(23)13-7-5-9-19-16(13)21-10-3-4-11-21/h1-2,5-9H,3-4,10-11H2,(H2,18,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUKUMNZYAZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.